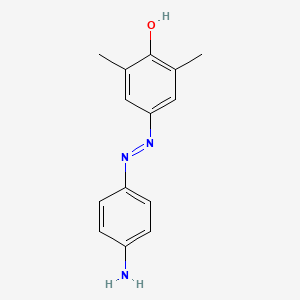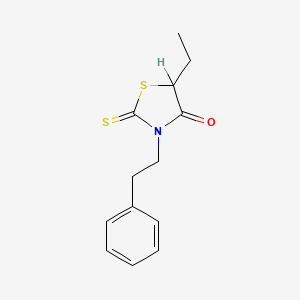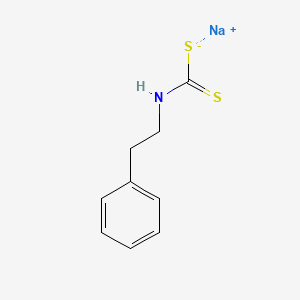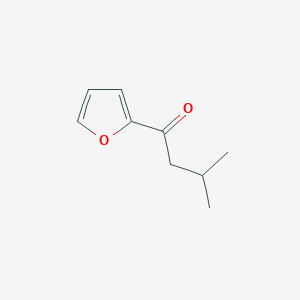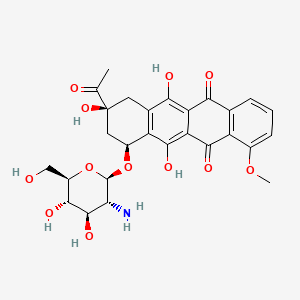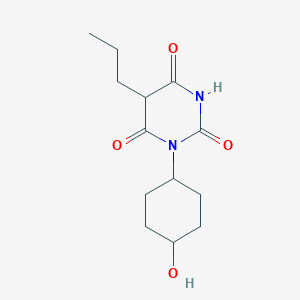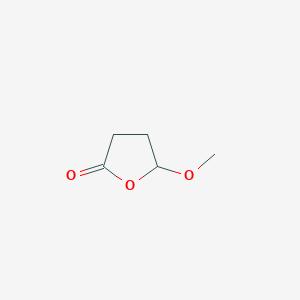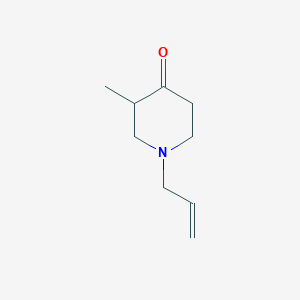
4-Piperidinone, 3-methyl-1-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinone, 3-methyl-1-(2-propenyl)-: is a piperidinone derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidinones are known for their significant role in the synthesis of various pharmaceuticals and biologically active compounds. The presence of the 3-methyl and 1-(2-propenyl) substituents in this compound adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinone, 3-methyl-1-(2-propenyl)- can be achieved through several methods, including:
Cyclization Reactions: Starting from appropriate precursors such as 3-methyl-1-(2-propenyl)-4-piperidone, cyclization can be induced under acidic or basic conditions to form the desired piperidinone structure.
Hydrogenation: Hydrogenation of pyridine derivatives using catalysts like cobalt, ruthenium, or nickel can lead to the formation of piperidinone derivatives.
Industrial Production Methods: Industrial production often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.
化学反应分析
Types of Reactions: 4-Piperidinone, 3-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkyl halides.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidinones with various functional groups.
科学研究应用
4-Piperidinone, 3-methyl-1-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Piperidinone, 3-methyl-1-(2-propenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
相似化合物的比较
4-Piperidinone, 1-methyl-: Another piperidinone derivative with a methyl group at the nitrogen atom.
4-Piperidinone, 3-methyl-1-(phenylmethyl)-: A similar compound with a phenylmethyl group instead of the 2-propenyl group.
Uniqueness: 4-Piperidinone, 3-methyl-1-(2-propenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-propenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
18519-93-2 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC 名称 |
3-methyl-1-prop-2-enylpiperidin-4-one |
InChI |
InChI=1S/C9H15NO/c1-3-5-10-6-4-9(11)8(2)7-10/h3,8H,1,4-7H2,2H3 |
InChI 键 |
DZYUIBYJQPIXKS-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCC1=O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
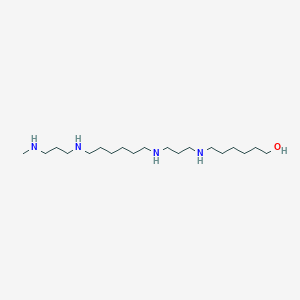
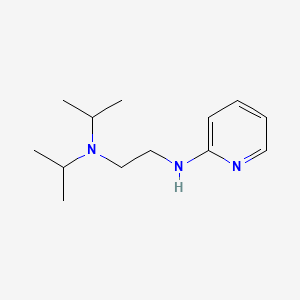
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)

